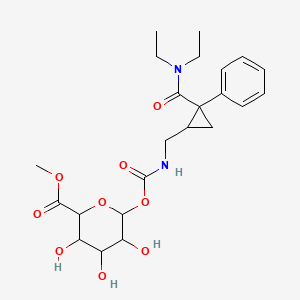

Milnacipran CarbaMoyl-beta-D-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C23H32N2O9 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

methyl 6-[[2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C23H32N2O9/c1-4-25(5-2)21(30)23(13-9-7-6-8-10-13)11-14(23)12-24-22(31)34-20-17(28)15(26)16(27)18(33-20)19(29)32-3/h6-10,14-18,20,26-28H,4-5,11-12H2,1-3H3,(H,24,31) |

InChI Key |

OCJREBQTSSRPRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CNC(=O)OC2C(C(C(C(O2)C(=O)OC)O)O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Contextualizing Milnacipran As a Parent Compound in Xenobiotic Metabolism Studies

Milnacipran (B1663801) is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of fibromyalgia and major depressive disorder. flinders.edu.auyoutube.com In the context of xenobiotic metabolism, milnacipran serves as the parent compound, the initial substance that undergoes biochemical transformation within the body. The study of its metabolism is essential for a complete understanding of its pharmacological profile.

Milnacipran is administered as a racemic mixture of two enantiomers: d-milnacipran and l-milnacipran. flinders.edu.au Following oral administration, it is well-absorbed and primarily eliminated through renal excretion. nih.gov A significant portion of the drug is excreted unchanged in the urine; however, a substantial fraction undergoes biotransformation, leading to the formation of several metabolites. flinders.edu.aunih.gov

Role of Glucuronide Conjugates in Drug Biotransformation Pathways

Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a vast array of xenobiotics, including many pharmaceutical drugs. jove.com This process involves the enzymatic addition of a glucuronic acid moiety to a substrate, a reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). jove.com The addition of the highly polar glucuronic acid group significantly increases the water solubility of the parent compound, facilitating its excretion from the body, primarily via urine or bile. jove.com

Glucuronide conjugates are generally considered to be pharmacologically inactive and less toxic than their parent compounds. sci-hub.se However, there are exceptions where glucuronide metabolites have been shown to possess pharmacological activity. sci-hub.se Therefore, the characterization of these conjugates is a critical aspect of drug development and safety assessment.

Definition and Significance of Milnacipran Carbamoyl Beta D Glucuronide As a Major Metabolite

Milnacipran (B1663801) Carbamoyl-beta-D-glucuronide is a major metabolite of milnacipran formed through the process of glucuronidation. Specifically, it is a carbamoyl-O-glucuronide, where the glucuronic acid is attached to the carbamoyl (B1232498) group of the milnacipran molecule. nih.gov

Overview of Research Paradigms for Investigating Drug Metabolites

Enzymatic Biotransformation and Mechanistic Pathways of Milnacipran Carbamoyl-beta-D-glucuronide Formation

The enzymatic conjugation of milnacipran to form its carbamoyl (B1232498) glucuronide is a critical step in its metabolic fate. This biotransformation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also expressed in other tissues. hyphadiscovery.comnih.gov

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Milnacipran Glucuronidation

The formation of N-carbamoyl glucuronides is a relatively uncommon metabolic pathway. doi.orgnih.gov While the specific UGT isoforms responsible for the carbamoyl glucuronidation of milnacipran have not been definitively identified in published literature, studies on other xenobiotics that form N-carbamoyl glucuronides have implicated several key UGT enzymes. Research into a novel dipeptidyl peptidase-4 inhibitor demonstrated that UGT1A1, UGT1A3, and UGT2B7 were capable of catalyzing its N-carbamoyl glucuronidation in a carbon dioxide-rich environment. doi.orgnih.gov Similarly, the N-carbamoyl glucuronidation of the weight management agent lorcaserin (B1675133) was found to be predominantly catalyzed by UGT2B7, UGT2B15, and UGT2B17, with minor contributions from UGT1A6 and UGT1A9. researchgate.net These findings suggest that multiple UGT isoforms, particularly from the UGT1A and UGT2B subfamilies, are likely involved in this type of conjugation.

Table 1: UGT Isoforms Implicated in N-Carbamoyl Glucuronidation of Various Drugs This table illustrates UGT isoforms known to catalyze N-carbamoyl glucuronidation for other compounds, suggesting potential candidates for milnacipran metabolism.

| Drug Compound | Implicated UGT Isoforms | Reference |

|---|---|---|

| DPP-4 Inhibitor (1) | UGT1A1, UGT1A3, UGT2B7 | doi.org |

| Lorcaserin | UGT2B7, UGT2B15, UGT2B17 (major); UGT1A6, UGT1A9 (minor) | researchgate.net |

| Sertraline (B1200038) | UGT2B7 (principal); UGT1A3, UGT1A6, UGT2B4 (minor) | doi.org |

Metabolic Cascade Leading to this compound

The metabolism of milnacipran involves multiple pathways, including direct conjugation and oxidative reactions that may precede conjugation. researchgate.net

Role of Oxidative Metabolites (e.g., N-desethyl milnacipran, p-hydroxy-milnacipran) as Precursors for Glucuronidation

The primary metabolic routes for milnacipran are excretion of the unchanged drug (approximately 55%) and direct conjugation to form milnacipran carbamoyl O-glucuronide (approximately 19%). nih.govnih.gov A smaller portion of milnacipran undergoes Phase I oxidative metabolism, primarily through the cytochrome P450 enzyme CYP3A4, to form metabolites such as N-desethyl milnacipran. nih.govnih.gov This N-desethyl metabolite accounts for about 8% of the dose excreted in urine. nih.govnih.gov While some sources suggest that oxidative metabolites like N-desethyl milnacipran and hydroxylated forms undergo subsequent glucuronidation, this represents a separate, sequential pathway. researchgate.netnih.gov The major circulating glucuronide metabolite, this compound, is formed through the direct conjugation of the parent milnacipran molecule, not from its oxidative metabolites. nih.govpharmgkb.org

Table 3: Major Excreted Forms of Milnacipran in Human Urine

| Compound | Percentage of Administered Dose | Metabolic Pathway |

|---|---|---|

| Unchanged Milnacipran | ~55% | Direct Excretion |

| Milnacipran Carbamoyl O-glucuronide | ~19% | Phase II Conjugation (Direct) |

| N-desethyl milnacipran | ~8% | Phase I Oxidation |

Sequential Biotransformation Reactions (Oxidation followed by Conjugation)

While direct glucuronidation of milnacipran is a major pathway, sequential biotransformation involving Phase I oxidation followed by Phase II conjugation also occurs, albeit to a lesser extent. researchgate.net This cascade begins with an oxidative reaction, such as N-dealkylation catalyzed by CYP3A4 to produce N-desethyl milnacipran, or hydroxylation to produce p-hydroxy-milnacipran. researchgate.netnih.gov These Phase I metabolites can then serve as substrates for UGT enzymes, which conjugate them with glucuronic acid to form their respective glucuronides. This two-step process (oxidation then conjugation) is a classic drug metabolism cascade that results in more polar, readily excretable metabolites. However, for milnacipran, this sequential pathway is secondary to the direct glucuronidation of the parent drug. nih.govnih.gov

Unique Aspects of N-Carbamoyl Glucuronide Formation

The formation of N-carbamoyl glucuronides is a distinctive and infrequently reported metabolic reaction. doi.orgnih.gov The mechanism is notably different from typical glucuronidation of alcohols or amines. It is proposed to involve the reaction of carbon dioxide with a primary or secondary amine functional group on the drug molecule. doi.org This reaction forms an unstable carbamic acid intermediate. This transient carbamic acid, rather than the parent amine itself, is the actual substrate for the UGT-catalyzed transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA). doi.org Mechanistic studies using stable isotope-labeled carbon dioxide ((13)C-CO2) have confirmed that CO2, likely from the endogenous bicarbonate pool, is incorporated into the carbamoyl moiety of the final glucuronide metabolite. doi.orgnih.gov This incorporation of endogenous CO2 marks a unique feature of this biotransformation pathway.

Chemical Mechanism of Carbamoyl Group Formation and Glucuronidation

The biotransformation of milnacipran into its N-carbamoyl glucuronide metabolite is a fascinating process that involves two key stages: the formation of a carbamic acid intermediate and its subsequent conjugation with glucuronic acid.

The initial step involves a reaction between the primary or secondary amine group of the parent drug and carbon dioxide, which leads to the formation of a carbamic acid. researchgate.net This intermediate is then targeted by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.net The UGTs catalyze the transfer of a glucuronic acid moiety from the activated co-substrate, UDP-glucuronic acid (UDPGA), to the newly formed carbamic acid. doi.org This conjugation reaction results in the final product, this compound. doi.org It is not definitively known whether the formation of the carbamate (B1207046) precedes glucuronidation or if it is a concerted process. doi.org

In vitro studies using human UGT Supersomes have identified specific isoforms responsible for this N-carbamoyl glucuronidation reaction. The primary enzymes involved are UGT1A1, UGT1A3, and UGT2B7. doi.orgnih.gov This finding is consistent with research on other xenobiotics that form N-carbamoyl glucuronides, where UGT2B7, in particular, is often implicated. doi.org For instance, the N-carbamoyl glucuronidation of sertraline is principally formed by UGT2B7, with some activity also observed from UGT1A3. doi.org

Influence of Carbon Dioxide/Bicarbonate Buffer in In Vitro Glucuronidation Systems

The environment in which in vitro metabolic studies are conducted plays a critical role in the formation of N-carbamoyl glucuronides. Specifically, the presence of carbon dioxide (CO2) is essential. Mechanistic studies have demonstrated that the carbamoyl moiety of the metabolite is directly derived from CO2 present in the incubation system. nih.gov

To confirm the origin of the carbon atom in the carbamoyl group, experiments were performed using rat liver microsomes in an environment saturated with stable isotope-labeled carbon dioxide (¹³CO₂). doi.orgnih.gov These incubations were conducted in a sodium bicarbonate buffer, which exists in equilibrium with the exogenous CO₂. nih.gov

The results from mass spectrometry analysis were conclusive. doi.org In the incubations with ¹³CO₂, a metabolite with a corresponding mass shift was detected, confirming the incorporation of the labeled carbon into the glucuronide conjugate. doi.orgnih.gov Control incubations performed under a normal CO₂ environment only produced the unlabeled N-carbamoyl glucuronide. doi.org This strongly suggests that CO₂ from the bicarbonate buffer is the source material for the formation of the carbamic acid intermediate that is subsequently glucuronidated. nih.gov The formation of this metabolite was observed in a CO₂-rich environment across liver microsomes from various species, including rats, hamsters, dogs, monkeys, mice, and humans. nih.gov

Distinction of N-Carbamoyl Glucuronides from Other Glucuronide Conjugates

N-carbamoyl glucuronides represent a unique class of metabolites with distinct structural and stability characteristics compared to other types of glucuronide conjugates, such as N-glucuronides and O-acyl glucuronides.

N-Carbamoyl Glucuronides vs. Direct N-Glucuronides: The primary distinction lies in the linkage to the glucuronic acid moiety. In a direct N-glucuronide, the glucuronic acid is attached directly to a nitrogen atom of the parent drug. In an N-carbamoyl glucuronide, a carbamoyl group (-C(O)N-) acts as a bridge between the drug's nitrogen atom and the glucuronic acid. This linker originates from the incorporation of CO₂.

N-Carbamoyl Glucuronides vs. O-Acyl Glucuronides: A more significant distinction exists in their chemical stability. O-acyl glucuronides, which are formed from carboxylic acid-containing drugs, are known to be chemically reactive. They can undergo intramolecular acyl migration and can covalently bind to proteins, which has raised toxicological concerns. In contrast, N-carbamoyl glucuronides are generally considered stable conjugates. rsc.org For example, unlike many acyl glucuronides which have short half-lives in buffer solutions, N-carbamoyl glucuronides have been shown to be completely stable in buffer at 37°C for several hours. researchgate.net Their chemical reactivity characteristics are more similar to other stable Phase II conjugates. researchgate.net

| Conjugate Type | Linkage to Glucuronic Acid | Precursor Functional Group | General Stability |

|---|---|---|---|

| N-Carbamoyl Glucuronide | Through a carbamoyl (-O-C(O)-N-) bridge | Primary/Secondary Amine + CO₂ | Considered stable researchgate.netrsc.org |

| N-Glucuronide | Directly to a nitrogen atom | Amine | Generally stable |

| O-Acyl Glucuronide | Through an ester linkage | Carboxylic Acid | Often unstable and reactive rsc.org |

Compound List

| Compound Name |

|---|

| Milnacipran |

| This compound |

| UDP-glucuronic acid (UDPGA) |

| Sertraline |

| Carbon dioxide |

| Sodium bicarbonate |

In Vitro and In Vivo Formation Across Mammalian Species

The formation of this compound exhibits considerable variability across different species, a crucial factor in preclinical drug development and the extrapolation of animal data to humans.

Studies utilizing liver microsomes and analysis of biological fluids have revealed distinct species-specific metabolite profiles of milnacipran. In humans, unchanged levomilnacipran (B1675123) is the primary circulating compound in plasma. researchgate.net Following oral administration, significant metabolites include N-desethyl levomilnacipran N-carbamoyl glucuronide, N-desethyl levomilnacipran, and levomilnacipran N-carbamoyl glucuronide. researchgate.net Similar metabolic patterns have been observed in monkeys. researchgate.net

However, the metabolic profile in rats differs notably. In rats, N-desethyl levomilnacipran and p-hydroxy levomilnacipran are the main circulating metabolites. researchgate.net While human and monkey urine contain measurable amounts of levomilnacipran glucuronide and N-desethyl levomilnacipran glucuronide, these are not detected in rat urine. researchgate.net This suggests a greater extent of first-pass intestinal metabolism in species like the cynomolgus monkey compared to humans. nih.gov Research indicates that caution is necessary when extrapolating pharmacokinetic data from laboratory animals to humans due to these metabolic differences. researchgate.net

In vitro studies with liver microsomes from various species, including humans, rats, mice, dogs, rabbits, bovines, pigs, and monkeys, have further highlighted these differences. nih.gov Such studies are critical for understanding the potential for drug-drug interactions and for selecting appropriate animal models for preclinical research. nih.govnih.gov

The excretion of this compound also shows marked quantitative differences among species. In humans, approximately 19% of an administered dose of milnacipran is excreted in the urine as its carbamoyl-O-glucuronide conjugate. nih.govnih.gov The majority of this is the l-milnacipran carbamoyl O-glucuronide metabolite, accounting for about 17% of the dose. nih.gov

In contrast, studies with the enantiomer levomilnacipran show that in humans and monkeys, the excretion of levomilnacipran glucuronide in urine is approximately 3.8% and 4.1% of the administered dose, respectively. researchgate.net As previously noted, this glucuronide metabolite is not found in rat urine. researchgate.net These quantitative variations in excretion underscore the species-specific nature of milnacipran's metabolic pathways.

| Species | Unchanged Milnacipran in Urine (% of dose) | Milnacipran Carbamoyl-O-glucuronide in Urine (% of dose) |

| Human | ~55% nih.gov | ~19% nih.gov |

| Monkey | - | ~4.1% (as levomilnacipran glucuronide) researchgate.net |

| Rat | - | Not detected researchgate.net |

Stereoselective Formation and Disposition of Enantiomeric Glucuronides

Milnacipran is a racemic mixture of two enantiomers, d-milnacipran and l-milnacipran. nih.gov The glucuronidation of milnacipran is stereoselective, leading to the formation of two distinct diastereomeric glucuronides.

l-Milnacipran Carbamoyl-beta-D-glucuronide and d-Milnacipran Carbamoyl-beta-D-glucuronide are the two primary diastereomeric metabolites formed through the conjugation of l-milnacipran and d-milnacipran, respectively, with glucuronic acid. nih.govfda.gov These compounds have been characterized and are available as reference standards for research purposes. fda.govtheclinivex.comfda.gov The levorotatory enantiomer of milnacipran, levomilnacipran, is also a focus of research and has been studied for its potential therapeutic applications. nih.gov

In humans, the formation of this compound is highly stereoselective, favoring the l-enantiomer (B50610). Following oral administration of racemic milnacipran, the l-milnacipran carbamoyl O-glucuronide is the predominant diastereomer found in both plasma and urine. nih.gov Plasma concentrations of the l-milnacipran carbamoyl O-glucuronide metabolite are significantly higher than those of the d-milnacipran carbamoyl O-glucuronide metabolite. nih.gov This is also reflected in urinary excretion, where the l-form accounts for the vast majority of the excreted glucuronide. nih.gov

| Diastereomer | Plasma Concentration | Urinary Excretion (% of dose) |

| l-Milnacipran Carbamoyl-beta-D-glucuronide | Substantial, similar to unchanged milnacipran nih.gov | ~17% nih.gov |

| d-Milnacipran Carbamoyl-beta-D-glucuronide | Low (<25 ng Eq of milnacipran/ml) nih.gov | ~2% (calculated from total) nih.gov |

The stereoselective glucuronidation of milnacipran is mediated by the UDP-glucuronosyltransferase (UGT) family of enzymes. nih.gov While the specific UGT isoforms responsible for the preferential glucuronidation of l-milnacipran have not been definitively identified in the provided search results, it is known that different UGT enzymes exhibit substrate specificity, which can lead to stereoselective metabolism. nih.gov The differential affinity and catalytic efficiency of various UGTs for the l- and d-enantiomers of milnacipran likely underlie the observed stereoselectivity in its metabolism. Further research is needed to pinpoint the exact UGT enzymes involved in this process.

Assessment of Intrinsic Pharmacological Activity of the Conjugate

The conversion of a parent drug to a metabolite can significantly alter its pharmacological activity. In the case of milnacipran, the formation of its carbamoyl glucuronide conjugate is considered a step toward inactivation and excretion.

Research consistently indicates that this compound, along with other metabolites of milnacipran, is pharmacologically inactive. nih.gov The therapeutic effects of the drug are attributed almost exclusively to the unchanged parent compound. nih.govdrugbank.com Milnacipran is metabolized to a limited extent, and it is the parent drug that circulates in the body as the primary pharmacologically active agent at clinical doses. nih.govdrugbank.com Following administration, approximately 19% of a milnacipran dose is excreted in the urine as the carbamoyl-O-glucuronide conjugate, a process that renders the compound inactive before elimination. nih.govresearchgate.net

The parent drug, milnacipran, exerts its therapeutic effect by potently inhibiting the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). drugbank.com It has no significant affinity for a wide range of other neurotransmitter receptors, including serotonergic, adrenergic, muscarinic, and histaminergic receptors, which contributes to its side effect profile. nih.govnih.gov

Given that this compound is considered an inactive metabolite, it is not expected to possess significant affinity for these receptors or to inhibit neurotransmitter reuptake. The glucuronidation process effectively masks the pharmacophore of the parent molecule, preventing it from binding to its targets. The pharmacological activity resides with the parent drug, not its glucuronidated form. nih.govdrugbank.com

| Compound | Primary Mechanism of Action | Receptor/Transporter Affinity | Pharmacological Activity Status |

|---|---|---|---|

| Milnacipran (Parent Drug) | Inhibition of Serotonin and Norepinephrine Reuptake. drugbank.com | High affinity for serotonin and norepinephrine transporters. drugbank.com Low to no affinity for other neurotransmitter receptors. nih.govnih.gov | Active. nih.gov |

| This compound | Not Applicable | Not expected to have significant affinity for transporters or receptors. | Inactive. nih.gov |

Exploration of Potential Modulatory Effects on Drug-Metabolizing Enzymes

While a metabolite may be pharmacologically inactive regarding the parent drug's primary targets, it can still interact with other biological systems, such as the enzymes responsible for drug metabolism. Glucuronide conjugates, particularly those of the carbamoyl or acyl type, have been investigated for their potential to inhibit Cytochrome P450 (CYP) enzymes.

While studies specifically on this compound are limited, research on analogous compounds provides valuable insight. For instance, the carbamoyl glucuronide of another investigational drug, Lu AA34893, was shown to be a direct inhibitor of CYP2C8 with an IC50 value of 71 µM, while the parent compound was a much weaker inhibitor of this specific enzyme. xenotech.com In contrast, the parent drug, milnacipran, shows limited interaction with the CYP P450 system and does not significantly inhibit major isoforms like CYP1A2, CYP2C19, CYP2D6, or CYP3A4. nih.govnih.gov

The phenomenon is more extensively documented for acyl glucuronides. Gemfibrozil (B1671426) acyl glucuronide, for example, is a known mechanism-based inactivator of CYP2C8, an interaction that leads to clinically significant drug-drug interactions. nih.govnih.gov Similarly, clopidogrel (B1663587) acyl glucuronide is a potent time-dependent inhibitor of CYP2C8. nih.gov These findings highlight that the glucuronide moiety can play a critical role in enzyme inhibition, sometimes making the metabolite a more potent inhibitor of certain enzymes than the parent drug. xenotech.comnih.gov

| CYP Enzyme | Parent Drug (Lu AA34893) IC50 (µM) | Carbamoyl Glucuronide IC50 (µM) | Carbamoyl Glucuronide IC50 with Pre-incubation (µM) |

|---|---|---|---|

| CYP2C8 | 24 | 71 | 8.5 |

| CYP2C19 | 0.20 | >100 | 66 |

A key finding in the study of some glucuronide metabolites is the phenomenon of metabolism-dependent inhibition (MDI), also known as time-dependent inhibition. xenotech.commdpi.com This occurs when the enzyme must first metabolize the inhibitor to form a reactive intermediate that then binds to and inactivates the enzyme. mdpi.com

The carbamoyl glucuronide of Lu AA34893 demonstrated this property clearly. xenotech.com While its direct inhibition of CYP2C8 was modest (IC50 = 71 µM), pre-incubating the metabolite with NADPH-fortified human liver microsomes for 30 minutes resulted in a greater than 8-fold increase in potency (IC50 = 8.5 µM). xenotech.com This suggests that the glucuronide was converted by CYP2C8 into a more potent inhibitory species, leading to irreversible inactivation of the enzyme. xenotech.com A similar mechanism is observed with gemfibrozil acyl glucuronide, where the conjugate is metabolized by CYP2C8, forming a radical intermediate that irreversibly binds to the enzyme. nih.gov This MDI is of significant clinical concern as it can lead to a long-lasting loss of enzyme activity that is only restored through the synthesis of new enzyme protein. mdpi.com

Research on Other Potential Biological Interactions or Downstream Effects

Beyond direct pharmacological activity and enzyme modulation, the biological role of this compound is primarily centered on detoxification and elimination. Glucuronidation is a major Phase II metabolic pathway that increases the water solubility of compounds, facilitating their renal excretion. nih.gov

One area of general research interest for glucuronide metabolites is their potential for deglucuronidation. This reverse reaction is catalyzed by β-glucuronidase enzymes, which are present in various tissues and also produced by gut microbiota. nih.gov In theory, the hydrolysis of a glucuronide conjugate in the gastrointestinal tract could release the active parent drug, leading to enterohepatic recirculation and potentially altering the drug's pharmacokinetic profile and duration of effect. However, there is no specific evidence from the provided search results to suggest that this is a significant pathway for this compound. The current understanding is that it is a terminal, inactive metabolite destined for excretion. nih.govresearchgate.net

Enzyme Hydrolysis of the Glucuronide by Beta-Glucuronidases (GUSBs) in In Vitro Systems

Beta-glucuronidases (GUSBs) are a class of hydrolase enzymes responsible for cleaving glucuronic acid from various substrates, including drug-glucuronide conjugates. covachem.comnih.gov This enzymatic hydrolysis is a critical process in drug metabolism and disposition. covachem.comnih.gov While the formation of this compound is a well-documented metabolic pathway for milnacipran, specific in vitro studies detailing the hydrolysis of this particular glucuronide by GUSBs are not extensively available in the public domain. nih.govresearchgate.netnih.gov However, based on the general principles of GUSB activity on other drug glucuronides, several key aspects of this process can be inferred and are crucial for its characterization in research contexts. covachem.comnih.govnih.gov

In a typical in vitro system designed to study the enzymatic hydrolysis of a glucuronide conjugate, several parameters would be investigated to characterize the reaction. These include the optimal pH, temperature, and the source of the beta-glucuronidase enzyme, as these factors can significantly influence the rate and extent of hydrolysis. nih.govresearchgate.net For instance, bacterial GUSBs, such as those from Escherichia coli, often exhibit optimal activity at a neutral pH, which is relevant for processes in the gut microbiome. nih.gov In contrast, human lysosomal GUSBs function optimally under more acidic conditions. nih.govnih.gov

Research on other drug glucuronides has demonstrated that the efficiency of GUSB-mediated hydrolysis can vary significantly depending on the structure of the aglycone (the parent drug molecule). covachem.com The stereochemistry of the conjugate can also play a role in enzyme-substrate recognition and subsequent cleavage. nih.gov this compound exists as two main stereoisomers, the l-milnacipran carbamoyl-O-glucuronide and the d-milnacipran carbamoyl-O-glucuronide. nih.govnih.gov In humans, the l-isomer is the predominant form excreted in the urine. nih.gov Any comprehensive in vitro study would ideally assess the hydrolysis rates for both isomers.

The table below outlines the typical parameters and findings from in vitro studies of GUSB hydrolysis on drug glucuronides, which would be applicable to the study of this compound.

| Parameter | Description | Typical Findings in Drug Glucuronide Hydrolysis Research |

| Enzyme Source | The origin of the beta-glucuronidase (e.g., recombinant human, bacterial, from tissue homogenates). | Different sources exhibit varying substrate specificities and optimal reaction conditions. nih.gov |

| Optimal pH | The pH at which the enzyme exhibits maximum activity. | Typically acidic for lysosomal GUSBs and neutral for bacterial GUSBs. nih.govnih.gov |

| Optimal Temperature | The temperature at which the enzyme is most active. | Generally around 37°C for mammalian enzymes. nih.gov |

| Enzyme Kinetics (Km, Vmax) | Michaelis-Menten parameters that describe the enzyme's affinity for the substrate and its maximum reaction rate. | These values provide quantitative measures of the hydrolysis efficiency. |

| Hydrolysis Efficiency | The extent of glucuronide cleavage over a specific time period. | Can range from partial to complete hydrolysis depending on the substrate and reaction conditions. nih.gov |

Regeneration of Parent Compound or Active Intermediates via Hydrolysis

A significant consequence of the hydrolysis of a drug glucuronide is the regeneration of the aglycone. covachem.comnih.gov In the case of this compound, this process would lead to the release of the parent compound, milnacipran. nih.govresearchgate.netnih.gov Research has established that this compound and other metabolites of milnacipran are considered pharmacologically inactive. nih.govnih.gov Therefore, the enzymatic cleavage of this glucuronide represents a potential mechanism for the reactivation of the drug.

Furthermore, the presence of high concentrations of GUSBs in specific tissues or pathological conditions, such as in some tumors or inflamed tissues, could lead to localized reactivation of the parent drug. nih.govresearchgate.net This principle is the basis of prodrug strategies where a glucuronide conjugate of a cytotoxic agent is designed to be selectively activated at the target site. researchgate.net

The table below summarizes the key aspects of the regeneration of a parent compound from its glucuronide metabolite.

| Aspect | Description | Relevance to this compound |

| Pharmacological Activity | The biological activity of the parent compound and the glucuronide metabolite. | Milnacipran is the active moiety, while its carbamoyl-glucuronide is inactive. nih.govnih.gov |

| Site of Hydrolysis | The location in the body where hydrolysis occurs (e.g., liver, gut, specific tissues). | Hydrolysis in the gut by bacterial GUSBs is a key consideration for enterohepatic recirculation. nih.gov |

| Enterohepatic Recirculation | The cycle in which a drug is absorbed, metabolized in the liver, excreted in the bile as a glucuronide, hydrolyzed by gut bacteria, and the parent drug is reabsorbed. | This process can influence the pharmacokinetic profile of a drug. nih.gov |

| Local Reactivation | The regeneration of the active drug in specific tissues or microenvironments with high GUSB activity. | This can lead to targeted drug effects or localized toxicity. nih.govresearchgate.net |

Analytical and Synthetic Methodologies for Milnacipran Carbamoyl Beta D Glucuronide Research

Laboratory Synthesis and Derivatization for Reference Standards

The availability of pure analytical standards is a prerequisite for the accurate identification and quantification of metabolites in biological samples. Laboratory synthesis provides a reliable source of these standards, including their stable isotope-labeled analogues for use in mass spectrometry-based assays.

The chemical synthesis of glucuronides is a complex but essential process for obtaining reference materials. nih.gov Glucuronides are the most prevalent class of phase II xenobiotic metabolites and their synthesis can be challenging. nih.gov Milnacipran (B1663801) Carbamoyl-beta-D-glucuronide is an N-carbamoyl glucuronide, a relatively rare type of metabolite. nih.gov Mechanistic studies on other compounds have revealed that the formation of such metabolites can involve the incorporation of carbon dioxide from bicarbonate buffers in the biological system. nih.gov

Synthetic strategies for glucuronides generally involve the coupling of a protected glucuronic acid donor with the aglycone (the non-sugar portion of the molecule). For a carbamoyl (B1232498) glucuronide, this could involve forming a carbamate (B1207046) linkage. nih.gov A potential synthetic route for Milnacipran Carbamoyl-beta-D-glucuronide would connect the aminomethyl group of milnacipran to glucuronic acid via a carbamate bond. nih.gov This approach has been successfully used to create water-soluble glucuronide prodrugs of other amino-containing compounds for therapeutic applications. nih.gov The synthesis must carefully control stereochemistry to produce the specific d- and l-isomers of the metabolite, which are known to be formed in vivo. researchgate.netnih.gov The final structures of the target compounds, d- and l-Milnacipran Carbamoyl-beta-D-glucuronide, are characterized by the molecular formula C22H30N2O9 and a molecular weight of 466.48. fda.govfda.gov

Table 1: Chemical Properties of this compound Isomers

| Property | d-Isomer | l-Isomer | Reference |

| Molecular Formula | C22H30N2O9 | C22H30N2O9 | fda.govfda.gov |

| Molecular Weight | 466.48 | 466.48 | fda.govfda.gov |

| Stereochemistry | (1S,2R)-configuration of milnacipran moiety | (1R,2S)-configuration of milnacipran moiety | nih.govfda.govfda.gov |

| Systematic Name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(N-(((1S,2R)-2-((DIETHYLAMINO)CARBONYL)-2-PHENYLCYCLOPROPYL)METHYL)CARBAMATE) | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(N-(((1R,2S)-2-((DIETHYLAMINO)CARBONYL)-2-PHENYLCYCLOPROPYL)METHYL)CARBAMATE) | fda.govfda.gov |

Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative bioanalysis using mass spectrometry. acanthusresearch.comyoutube.com Their key advantage is that they are chemically identical to the analyte, ensuring they co-elute chromatographically and experience the same matrix effects and ionization suppression or enhancement, which significantly improves the accuracy and precision of quantification. youtube.com The mass difference allows the SIL internal standard to be distinguished from the unlabeled analyte by the mass spectrometer. youtube.com Common stable isotopes used are deuterium (B1214612) (²H or D), ¹³C, and ¹⁵N. acanthusresearch.com

Two primary methods are used to create SIL standards:

Hydrogen-Deuterium (H/D) Exchange: This method involves replacing hydrogen atoms with deuterium. Microwave-enhanced H/D exchange reactions using D₂O as the deuterium source are an efficient way to directly label compounds. nih.govnih.gov

De Novo Chemical Synthesis: This approach builds the molecule from the ground up using isotopically enriched building blocks. acanthusresearch.com This method allows for precise placement of the labels and avoids the potential for back-exchange that can sometimes occur with H/D exchange methods. acanthusresearch.comnih.gov

For milnacipran research, deuterated milnacipran (e.g., milnacipran-d10) has been synthesized and used as an internal standard for the quantification of the parent drug in pharmacokinetic studies. nih.govnih.govresearchgate.net A similar synthetic strategy would be employed to produce stable isotope-labeled this compound, providing an ideal internal standard for its precise quantification in metabolic studies.

Advanced Chromatographic and Spectrometric Techniques for Detection and Quantification

The detection and quantification of drug metabolites in complex biological fluids require highly sensitive and selective analytical techniques. The combination of liquid chromatography for separation with mass spectrometry for detection is the cornerstone of modern metabolite analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing drug metabolites due to its high selectivity and sensitivity. nih.govnih.gov The technique first separates the components of a complex mixture using liquid chromatography. The separated components are then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.

For quantitative analysis, the system is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the ionized molecule of interest) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. nih.govnih.gov This highly specific transition provides excellent selectivity and reduces chemical noise.

In the analysis of milnacipran, LC-MS/MS methods have been developed to quantify the parent drug in plasma. nih.govnih.govresearchgate.net For instance, one method used the protonated precursor ion [M+H]⁺ for milnacipran at m/z 246.8 and monitored the product ion at m/z 100.1. nih.gov For its deuterated internal standard (milnacipran-d10), the transition was m/z 257.2/110.2. nih.gov A similar LC-MS/MS method would be developed for this compound, selecting the specific precursor-to-product ion transition for the metabolite to enable its detection and profiling in various biological samples. youtube.com

While tandem mass spectrometry (LC-MS/MS) is excellent for quantification, high-resolution mass spectrometry (HRMS) is critical for the initial identification and structural confirmation of unknown metabolites. nih.gov HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide highly accurate mass measurements (typically within 5 ppm), which allows for the confident determination of a metabolite's elemental composition. nih.govnih.gov

For this compound, HRMS would confirm the molecular formula as C22H30N2O9 by matching the experimental accurate mass to the theoretical mass. fda.govfda.gov Furthermore, HRMS instruments can perform tandem mass spectrometry (MS/MS or MSn) experiments. nih.gov The fragmentation pattern of the metabolite provides crucial structural information. For a glucuronide conjugate, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is typically observed, confirming the class of the metabolite. nih.gov Further fragmentation of the aglycone portion helps to confirm the identity of the parent drug and the site of conjugation, thus enabling the complete structure elucidation of the metabolite. nih.govnih.gov

Following oral administration of milnacipran, a substantial portion is metabolized to its carbamoyl glucuronide conjugate. researchgate.netnih.gov Quantitative analysis in biological samples like plasma and urine is essential for understanding the pharmacokinetics of this metabolite. Validated LC-MS/MS methods are the standard for this purpose. nih.govresearchgate.net Method validation ensures the reliability of the results and typically assesses linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. scirp.orgjocpr.com

Studies in healthy male subjects have quantified the levels of this compound. After a single oral dose, the plasma concentration of the l-milnacipran carbamoyl O-glucuronide metabolite was found to be similar to that of the parent drug, milnacipran. researchgate.netnih.gov The peak plasma concentration (Cmax) of the l-isomer metabolite was 234 ng equivalent of milnacipran/mL, reached at 4 hours post-dose. researchgate.netnih.gov The d-isomer was present at much lower concentrations (<25 ng Eq of milnacipran/ml). researchgate.netnih.gov

Urinary excretion data shows that approximately 19% of the administered dose is eliminated as the milnacipran carbamoyl O-glucuronide metabolite, with the l-isomer being predominant, accounting for about 17% of the dose. researchgate.netnih.gov

Table 2: Pharmacokinetic Findings for this compound in Humans

| Parameter | Finding | Biological Matrix | Reference |

| Peak Plasma Concentration (Cmax) of l-isomer | 234 ng Eq of milnacipran/mL | Plasma | researchgate.netnih.gov |

| Peak Plasma Concentration (Cmax) of d-isomer | < 25 ng Eq of milnacipran/mL | Plasma | researchgate.netnih.gov |

| Time to Peak Plasma Concentration (Tmax) of l-isomer | 4 hours | Plasma | researchgate.netnih.gov |

| Total Urinary Excretion (% of dose) | ~19% | Urine | researchgate.netnih.gov |

| Urinary Excretion of l-isomer (% of dose) | ~17% | Urine | researchgate.netnih.gov |

Development and Validation of Analytical Methods for Preclinical Research

Ensuring Specificity, Sensitivity, and Robustness for Metabolite Analysis

The validation of an analytical method for this compound must rigorously establish its specificity, sensitivity, linearity, accuracy, and precision to ensure reliable data from preclinical samples.

Specificity is paramount to differentiate the glucuronide metabolite from the parent drug, milnacipran, and other potential metabolites, such as N-desethyl milnacipran. Chromatographic separation, typically using a C18 or a similar reversed-phase column, is optimized to resolve these compounds, preventing interference. The use of tandem mass spectrometry further enhances specificity through the selection of unique precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. For instance, while milnacipran is monitored using transitions like m/z 247.2 → 100.1, a distinct transition would be established for its carbamoyl-glucuronide conjugate. iosrjournals.org The neutral loss of the glucuronic acid moiety (176 Da) is a characteristic fragmentation pattern for glucuronide conjugates that can be used to selectively detect them.

Sensitivity is critical for detecting the metabolite at low concentrations, especially at early time points or in tissues with low distribution. The lower limit of quantification (LLOQ) for the parent compound, milnacipran, has been reported to be as low as 2 ng/mL in human plasma. iosrjournals.org While specific LLOQ values for this compound are not widely published, it is expected that a similarly sensitive method would be developed to accurately profile its pharmacokinetics.

Robustness ensures that the method is reliable and reproducible under minor variations in experimental conditions. This is assessed by intentionally altering parameters such as mobile phase composition, pH, and flow rate to confirm that the method's performance remains within acceptable limits.

The availability of a certified reference standard for L-Milnacipran Carbamoyl-beta-D-Glucuronide is a prerequisite for the development and validation of these quantitative methods.

| Validation Parameter | Typical Method and Acceptance Criteria for Metabolite Quantification |

| Specificity | No significant interference at the retention time of the analyte and internal standard. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 over a defined concentration range. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision (e.g., ≤20% RSD) and accuracy (e.g., within 80-120%). |

| Precision (Intra- and Inter-day) | Relative standard deviation (RSD) should not exceed 15% for quality control samples (20% at the LLOQ). |

| Accuracy (Intra- and Inter-day) | The mean value should be within ±15% of the nominal concentration for quality control samples (±20% at the LLOQ). |

| Recovery | Consistent and reproducible extraction efficiency across the concentration range. |

| Matrix Effect | Assessment of the ion suppression or enhancement caused by the biological matrix. |

| Stability | Analyte stability established under various storage and handling conditions (freeze-thaw, bench-top, long-term). |

This table represents typical validation parameters and acceptance criteria based on regulatory guidelines for bioanalytical method validation. Specific values for this compound are not publicly available and would be determined during method development.

Application in In Vitro and In Vivo Metabolic Stability Studies

Validated analytical methods are instrumental in conducting metabolic stability studies, which are crucial in preclinical research to predict the metabolic fate of a drug candidate in humans.

In Vivo Metabolic Stability: Preclinical animal models, such as rats, are used to understand the in vivo disposition of milnacipran. Following administration of milnacipran to these animals, plasma, urine, and feces are collected at various time points. The validated analytical method is then used to quantify the concentrations of both milnacipran and its carbamoyl-glucuronide metabolite.

Studies in humans have shown that after an oral dose of milnacipran, approximately 19% is excreted in the urine as the Milnacipran Carbamoyl-O-glucuronide conjugate, with the l-enantiomer (B50610) being the predominant form (approximately 17% of the dose). researchgate.netnih.gov One study reported that the peak plasma concentration of the l-milnacipran carbamoyl O-glucuronide metabolite reached 234 ng equivalent of milnacipran/mL at 4 hours post-dose, indicating that this is a major circulating metabolite. researchgate.netnih.gov In preclinical studies with levomilnacipran (B1675123) in rats, the N-carbamoyl glucuronide was detected in plasma, although it was a minor metabolite compared to other species like humans and monkeys. dovepress.com

| Study Type | Application of Analytical Method for this compound | Illustrative Research Findings |

| In Vitro (e.g., Human Liver Microsomes) | Quantification of the rate of formation of the glucuronide metabolite from the parent drug. | Glucuronidation is a significant pathway in the metabolism of milnacipran. researchgate.net |

| In Vivo (e.g., Rat Pharmacokinetics) | Determination of the concentration-time profile of the glucuronide metabolite in plasma and its excretion in urine. | In humans, approximately 19% of a milnacipran dose is excreted as the carbamoyl-O-glucuronide conjugate. researchgate.netnih.gov The peak plasma concentration of the l-enantiomer of this metabolite was found to be 234 ng Eq of milnacipran/mL. researchgate.netnih.gov In rats, the N-carbamoyl glucuronide of levomilnacipran was a minor plasma metabolite. dovepress.com |

This table provides illustrative findings based on available literature. Detailed kinetic and quantitative data from preclinical studies specifically focusing on this compound are limited in publicly accessible sources.

Future Directions and Research Gaps in Milnacipran Carbamoyl Beta D Glucuronide Studies

Comprehensive Elucidation of All UGT Isoforms Responsible for Glucuronidation

A primary research gap is the definitive identification of the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of Milnacipran (B1663801) Carbamoyl-beta-D-glucuronide. While it is known that milnacipran undergoes glucuronidation, the precise enzymes catalyzing this reaction have not been fully characterized. proquest.comnih.gov UGTs are a superfamily of enzymes responsible for the glucuronidation of a wide array of xenobiotics and endogenous compounds. wikipedia.orgnih.govyoutube.com Identifying the specific UGT isoforms involved in milnacipran's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

Future research should focus on in vitro studies using a panel of recombinant human UGT isoforms to screen for their catalytic activity towards milnacipran. A study on the N-carbamoyl glucuronidation of lorcaserin (B1675133), another therapeutic agent, identified UGT2B7, UGT2B15, and UGT2B17 as the primary enzymes involved, with minor contributions from UGT1A6 and UGT1A9. nih.govnih.gov This provides a logical starting point for investigating milnacipran. Such studies would involve incubating milnacipran with individual UGT isoforms and quantifying the formation of Milnacipran Carbamoyl-beta-D-glucuronide.

Table 1: UGT Isoforms Implicated in N-Carbamoyl Glucuronidation of Lorcaserin

| UGT Isoform | Role in Lorcaserin Glucuronidation |

|---|---|

| UGT2B7 | Major |

| UGT2B15 | Major |

| UGT2B17 | Major |

| UGT1A6 | Minor |

| UGT1A9 | Minor |

Detailed Kinetic and Mechanistic Studies of Carbamoyl (B1232498) Glucuronide Formation in Various Biological Systems

Beyond identifying the responsible UGT isoforms, detailed kinetic studies are necessary to understand the efficiency and capacity of this compound formation. This involves determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for each involved UGT isoform. americanpharmaceuticalreview.com This data is essential for developing physiologically based pharmacokinetic (PBPK) models to predict milnacipran's disposition in different patient populations.

Currently, there is a lack of specific kinetic data for milnacipran glucuronidation. Future research should undertake in vitro kinetic analyses using human liver microsomes, hepatocytes, and recombinant UGT enzymes. For comparison, the kinetic parameters for the primary UGT isoforms involved in lorcaserin N-carbamoyl glucuronidation have been determined, providing a template for the type of data needed for milnacipran. nih.govnih.gov

Table 2: Kinetic Parameters for Lorcaserin N-Carbamoyl Glucuronidation by Major UGT Isoforms

| UGT Isoform | Apparent Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| UGT2B15 | 51.6 | 237.4 |

Data for other involved UGT isoforms in lorcaserin glucuronidation is also available in the source literature.

Mechanistic studies should also investigate the stereoselectivity of the glucuronidation process. Milnacipran is a racemic mixture, and studies have shown that the l-enantiomer (B50610) is preferentially glucuronidated over the d-enantiomer. grantome.com A deeper understanding of the structural basis for this stereoselectivity within the active site of the responsible UGT isoforms is a key area for future investigation.

Further Investigation into Potential Biological Roles Beyond Inactivity

This compound is currently considered an inactive metabolite. alwsci.comannualreviews.org However, the pharmacological activity of drug metabolites can sometimes be overlooked. It is crucial to conduct comprehensive studies to definitively confirm the lack of pharmacological activity of this glucuronide at its physiological concentrations.

Development of Novel Analytical Tools for Enhanced Metabolite Characterization

The characterization and quantification of this compound currently rely on established analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). proquest.com While powerful, there is always a need for the development of novel and more sensitive analytical tools.

Future advancements could focus on high-resolution mass spectrometry (HRMS) to enable more detailed structural elucidation and the potential discovery of other minor, yet potentially significant, metabolites. alwsci.com The development of specific immunoassays for this compound could also provide a high-throughput method for its quantification in large-scale clinical studies. Additionally, advanced separation techniques, such as supercritical fluid chromatography (SFC) coupled with mass spectrometry, could offer alternative and potentially more efficient methods for the analysis of milnacipran and its metabolites. mdpi.com

Integration of In Silico Modeling with Experimental Data for Predictive Metabolism Research

In silico modeling presents a powerful tool for predicting drug metabolism and has the potential to accelerate drug development. proquest.comannualreviews.orgnih.gov Currently, there is a lack of published research applying in silico models to predict the glucuronidation of milnacipran.

Future research should focus on developing and validating quantitative structure-activity relationship (QSAR) models and PBPK models for milnacipran metabolism. These models, once established and validated with experimental in vitro and in vivo data, could be used to:

Predict the likelihood of an individual's metabolic profile based on their genetic makeup (pharmacogenomics).

Simulate the impact of co-administered drugs on milnacipran metabolism.

Extrapolate pharmacokinetic data from preclinical species to humans more accurately.

Q & A

Q. What are the primary metabolic pathways of milnacipran, and how does CarbaMoyl-beta-D-glucuronide fit into this framework?

Milnacipran undergoes glucuronidation as a minor metabolic pathway, producing CarbaMoyl-beta-D-glucuronide alongside other metabolites like desethylmilnacipran and 4-hydroxyphenylmilnacipran . To identify this metabolite in biological matrices, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling for specificity. Validate assays using control matrices spiked with synthetic standards, ensuring cross-reactivity checks against structurally similar glucuronides (e.g., mycophenolic acid glucuronide ).

Q. Which analytical methods are recommended for detecting and quantifying Milnacipran CarbaMoyl-beta-D-glucuronide in plasma and urine?

Employ LC-MS/MS with electrospray ionization (ESI) in negative ion mode, optimized for glucuronide fragmentation patterns. Include enzymatic hydrolysis (e.g., β-glucuronidase) to confirm metabolite identity by comparing free and conjugated forms . For quantification, use deuterated internal standards (e.g., imipramine-d6 glucuronide as a structural analog) to correct for matrix effects.

Q. What is the significance of glucuronidation in milnacipran’s pharmacokinetics, and how does CarbaMoyl-beta-D-glucuronide influence bioavailability?

Glucuronidation enhances water solubility, facilitating renal excretion. However, CarbaMoyl-beta-D-glucuronide may exhibit enterohepatic recirculation, requiring bile duct-cannulated animal models to assess reabsorption kinetics . Compare plasma-to-urine concentration ratios pre- and post-biliary diversion to quantify recirculation contributions.

Advanced Research Questions

Q. How can researchers reconcile contradictory data on CarbaMoyl-beta-D-glucuronide concentrations across preclinical and clinical studies?

Discrepancies may arise from interspecies differences in UDP-glucuronosyltransferase (UGT) isoforms or study design variations (e.g., single vs. chronic dosing). Perform in vitro UGT phenotyping using human/animal liver microsomes to identify isoform-specific activity . Cross-validate findings with population pharmacokinetic models incorporating genetic polymorphisms (e.g., UGT1A1/2B7) .

Q. What experimental designs are optimal for investigating CarbaMoyl-beta-D-glucuronide’s role in drug-drug interactions (DDIs)?

Use a three-arm design:

Q. How do structural modifications in CarbaMoyl-beta-D-glucuronide affect its stability and analytical detection?

The carbamoyl group introduces pH-dependent degradation risks. Conduct forced degradation studies (acid/base/hydrolytic conditions) to identify breakdown products. Use nuclear magnetic resonance (NMR) to confirm structural integrity, focusing on β-D-glucuronide anomeric proton signals (δ 5.0–5.5 ppm) . For long-term storage, lyophilize samples at -80°C under inert gas to prevent oxidation .

Q. What challenges arise in distinguishing CarbaMoyl-beta-D-glucuronide from isomeric or co-eluting glucuronides, and how can they be resolved?

Isomeric interference (e.g., α vs. β anomers) requires chromatographic optimization:

- Use hydrophilic interaction liquid chromatography (HILIC) columns to enhance resolution.

- Apply tandem MS/MS transitions targeting glucuronide-specific fragment ions (e.g., m/z 113 for glucuronic acid) . Cross-validate with enzymatic cleavage (β-glucuronidase) and synthetic reference standards .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.